1-Methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine hydrochloride
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Overview
Description
1-Methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring substituted with a methyl group at the 1-position, a morpholin-4-ylcarbonyl group at the 3-position, and an amine group at the 5-position, forming a hydrochloride salt. Its unique structure makes it a valuable tool in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the Methyl Group: Methylation at the 1-position of the pyrazole ring can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the Morpholin-4-ylcarbonyl Group: The morpholin-4-ylcarbonyl group is introduced via acylation using morpholine and an appropriate acyl chloride or anhydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, under basic conditions.
Major Products:
Oxidation: N-oxides of the pyrazole ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-Methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine hydrochloride is utilized in several scientific research areas:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-Methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine hydrochloride exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
- 1-Methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxylic acid
- 1-Methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide
Comparison: Compared to its analogs, 1-Methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine hydrochloride is unique due to the presence of the amine group at the 5-position, which can significantly alter its reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications where other analogs may not be as effective.
Properties
IUPAC Name |
(5-amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.ClH/c1-12-8(10)6-7(11-12)9(14)13-2-4-15-5-3-13;/h6H,2-5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVZYDMRBASBGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2CCOCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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